Propafenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 93.28 mg/L at 25 °C (est)

7.58e-03 g/L

Synonyms

Canonical SMILES

Tissue Processing and Histology

Paraffin wax is a crucial element in tissue processing for histological analysis. It serves two primary functions:

- Embedding: After dehydration and clearing, tissues are infiltrated with molten paraffin wax, allowing them to solidify and be sectioned into thin slices for microscopic examination. This process preserves the tissue structure and facilitates detailed observation of cells and their organization .

- Microscopy: Paraffin wax sections can be mounted on slides and stained with various dyes to highlight specific cellular components or structures. This allows researchers to study tissue morphology, identify cell types, and diagnose various diseases .

Drug Delivery and Encapsulation

Paraffin's unique properties, such as its ability to melt at controlled temperatures and solidify into a moldable form, make it suitable for drug delivery applications. Researchers are exploring the use of paraffin:

- As a carrier: Paraffin can encapsulate drugs and protect them from degradation during storage and delivery. By controlling the melting point of the paraffin, researchers can design drug release profiles tailored to specific needs .

- For sustained release: Paraffin implants containing embedded drugs can offer sustained and controlled release of medication over an extended period, reducing the need for frequent dosing .

Material Science and Engineering

Paraffin's diverse physical properties, including its insulating capabilities, water resistance, and moldability, make it valuable in material science research. Some potential applications include:

- Developing novel materials: Paraffin can be blended with other materials to create composites with desired properties, such as improved thermal insulation or water repellency. Researchers are exploring its use in developing new materials for diverse applications .

- Studying material behavior: Paraffin can be used as a model material due to its well-defined properties. This allows researchers to study material behavior, such as solidification processes, phase transitions, and mechanical responses under controlled conditions .

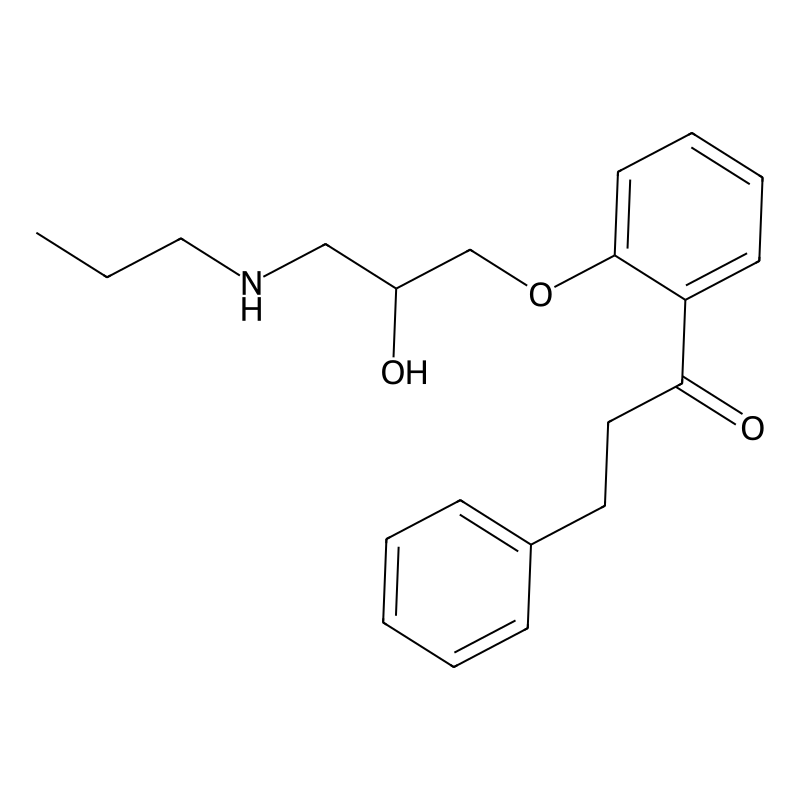

Propafenone is an antiarrhythmic medication primarily used to treat serious irregular heartbeats, such as paroxysmal supraventricular tachycardia and atrial fibrillation. It functions by inhibiting sodium channels, which reduces the influx of sodium ions into cardiac cells, thereby stabilizing the myocardial membrane and decreasing excitability. The chemical structure of propafenone is represented by the formula and it has a molecular weight of approximately 341.44 g/mol .

This compound is available in various formulations, including immediate-release tablets and extended-release capsules, and is typically administered orally. Propafenone's mechanism of action involves slowing down nerve impulses in the heart, which helps maintain a normal heartbeat rhythm .

- Flammability: Paraffin wax is a combustible material with a flash point (the lowest temperature at which it ignites) between 200°C and 240°C (392°F and 464°F) [].

- Inhalation: Inhalation of paraffin wax fumes can cause irritation of the respiratory tract.

- Skin Contact: Prolonged contact with molten paraffin wax can cause burns.

Propafenone undergoes extensive metabolism in the liver, primarily through the cytochrome P450 enzyme system, particularly CYP2D6. The drug is converted into two active metabolites: 5-hydroxypropafenone and N-depropylpropafenone, both of which retain antiarrhythmic properties but exist in lower concentrations compared to the parent compound .

The primary reactions involve:

- Oxidation: Propafenone is oxidized to its metabolites, which are also pharmacologically active.

- Hydrolysis: This may occur under certain conditions, leading to the formation of inactive products.

The synthesis of propafenone typically involves multi-step organic reactions. While specific proprietary methods are often not disclosed in detail due to commercial interests, general synthetic approaches include:

- Formation of the Aromatic Ring: Starting materials containing phenolic structures are reacted to form a biphenyl framework.

- Alkylation: The introduction of propylamine groups occurs through alkylation reactions.

- Final Coupling: The last steps involve coupling with various substituents to achieve the desired functional groups.

These processes require careful control of reaction conditions to ensure high yield and purity of the final product .

Propafenone is primarily used in clinical settings for:

- Management of Atrial Fibrillation: It helps restore normal heart rhythm and prevent recurrence.

- Treatment of Paroxysmal Supraventricular Tachycardia: It effectively reduces episodes of rapid heartbeats originating from the upper chambers of the heart.

- Ventricular Arrhythmias: In some cases, it may be employed for ventricular arrhythmias when other treatments are ineffective .

Its role in reducing risks associated with irregular heartbeats includes lowering the likelihood of thromboembolic events such as strokes.

Propafenone has notable interactions with various drugs that can affect its metabolism or enhance its side effects:

- Inhibitors of CYP2D6: Drugs like ketoconazole can increase propafenone levels by inhibiting its metabolism.

- QT Prolonging Agents: Co-administration with other medications that prolong QT interval (e.g., amiodarone) can increase the risk of serious arrhythmias .

- Anticoagulants: It may interact with warfarin, necessitating careful monitoring to avoid bleeding complications.

Patients are advised to inform healthcare providers about all medications they are taking to manage potential interactions effectively .

Several compounds share structural or functional similarities with propafenone. These include:

| Compound Name | Similarities | Unique Features |

|---|---|---|

| Flecainide | Sodium channel blocker | More potent effect on conduction |

| Sotalol | Antiarrhythmic properties | Also a beta-blocker |

| Dofetilide | Used for atrial fibrillation | Primarily a potassium channel blocker |

| Quinidine | Class IA antiarrhythmic | Derived from cinchona bark |

Propafenone's uniqueness lies in its dual action as both a sodium channel blocker and a beta-adrenergic antagonist, providing a broader mechanism for managing arrhythmias compared to others that primarily target only one pathway .

Cytochrome P450 2D6-Mediated Biotransformation Networks

Propafenone undergoes extensive biotransformation primarily through cytochrome P450 2D6-mediated pathways, representing the predominant metabolic route for this antiarrhythmic compound [1] [2]. The cytochrome P450 2D6 enzyme catalyzes the formation of 5-hydroxypropafenone, which constitutes the major active metabolite with equipotent sodium channel blocking capabilities to the parent compound [1] [3]. This biotransformation network demonstrates significant interindividual variability due to the highly polymorphic nature of the cytochrome P450 2D6 gene [1] [4].

The metabolic conversion follows a two-step process where propafenone first undergoes aromatic hydroxylation at the 5-position, followed by potential further oxidation to form additional metabolites [3] [5]. In extensive metabolizers, this pathway accounts for approximately 60-70% of total propafenone clearance, while alternative pathways become more prominent in individuals with reduced cytochrome P450 2D6 activity [2] [6]. The saturable nature of this hydroxylation pathway results in non-linear pharmacokinetics, particularly evident at therapeutic doses where enzyme saturation occurs [3] [6].

Genetic Polymorphism Impact on Bioactivation

The cytochrome P450 2D6 gene exhibits extensive genetic polymorphism with over 100 identified allelic variants, including single nucleotide variants, gene deletions, duplications, and hybrid gene formations [1] [7]. These genetic variations result in four distinct metabolizer phenotypes: poor metabolizers (activity score 0), intermediate metabolizers (activity score 0.5-1.0), normal metabolizers (activity score 1.5-2.0), and ultrarapid metabolizers (activity score >2.0) [1] [6].

Table 1: Cytochrome P450 2D6 Genetic Polymorphism Impact on Propafenone Metabolism

| Cytochrome P450 2D6 Phenotype | Activity Score | Population Frequency (%) | Propafenone Area Under Curve Ratio vs Normal Metabolizer | Half-life (hours) | 5-Hydroxypropafenone Formation |

|---|---|---|---|---|---|

| Poor Metabolizer | 0 | 7-9 | 2.4-fold higher | 10-32 | Minimal/Absent |

| Intermediate Metabolizer | 0.5-1.0 | 20-40 | 1.5-2.0-fold higher | 6-15 | Reduced |

| Normal Metabolizer | 1.5-2.0 | 50-60 | 1.0 (reference) | 2-10 | Normal |

| Ultrarapid Metabolizer | >2.0 | 1-5 | 0.5-0.8-fold lower | 1-5 | Enhanced |

Poor metabolizers demonstrate dramatically altered propafenone disposition with area under the curve values 2.4-fold higher and elimination half-lives extending from 10 to 32 hours compared to 2-10 hours in extensive metabolizers [2] [4]. The formation of 5-hydroxypropafenone is minimal or completely absent in poor metabolizers, fundamentally altering the metabolic profile and leading to disproportionate accumulation of the parent compound [4] [5]. Intermediate metabolizers show intermediate pharmacokinetic parameters with 1.5-2.0-fold higher systemic exposure compared to normal metabolizers [1] [2].

The bioactivation process is significantly impacted by these genetic variations, as cytochrome P450 2D6 poor metabolizers rely predominantly on alternative metabolic pathways including cytochrome P450 3A4 and cytochrome P450 1A2-mediated N-dealkylation [5] [6]. This metabolic shift results in increased formation of N-depropylpropafenone (norpropafenone), which possesses weaker antiarrhythmic activity and different pharmacological properties compared to 5-hydroxypropafenone [3] [8].

Stereoselective Metabolism of Enantiomers

Propafenone exists as a racemic mixture of S- and R-enantiomers, with cytochrome P450 2D6-mediated metabolism demonstrating pronounced stereoselectivity [9] [10]. The stereoselective disposition significantly influences the pharmacological activity, as the S-enantiomer possesses greater sodium channel blocking activity while the R-enantiomer exhibits more pronounced beta-adrenergic blocking properties [11] [12].

Table 2: Stereoselective Metabolism of Propafenone Enantiomers

| Parameter | S-Propafenone | R-Propafenone |

|---|---|---|

| Maximum Concentration (μg/mL) | 0.42 (0.365-0.475) | 0.30 (0.257-0.343) |

| Area Under Curve (μg·h/mL) | 2.22 (1.93-2.51) | 1.62 (1.39-1.85) |

| Clearance (L/h) | 88.4 (75-102) | 127 (101-153) |

| S/R Ratio | 1.4-fold higher Area Under Curve | 1.0 (reference) |

| Glucuronidation Clearance | Lower than R-form | Higher than S-form |

| Hydroxylation by Cytochrome P450 2D6 | Preferentially metabolized | Less metabolized |

The S-enantiomer demonstrates preferential metabolism by cytochrome P450 2D6, resulting in higher systemic exposure with area under curve values approximately 1.4-fold greater than the R-enantiomer [9] [10]. This stereoselective disposition occurs due to differential enzyme affinity, with the S-enantiomer showing higher binding affinity to the cytochrome P450 2D6 active site [12] [13]. Paradoxically, despite higher affinity, the S-enantiomer exhibits lower clearance, suggesting competitive inhibition between enantiomers at the enzyme level [12].

The stereoselective metabolism extends beyond cytochrome P450 2D6-mediated pathways, influencing glucuronidation and sulfation processes [9] [14]. In extensive metabolizers, the elimination half-life differs between enantiomers, with the S-form demonstrating prolonged elimination compared to the R-form [11] [12]. This enantiomer-enantiomer interaction modifies the pharmacological profile of racemic propafenone therapy, as the presence of the R-enantiomer competitively inhibits S-enantiomer metabolism, resulting in enhanced S-enantiomer exposure [12].

Non-Cytochrome P450 Metabolic Contributions

Glucuronidation Pathways

Glucuronidation represents a major Phase II metabolic pathway for propafenone, contributing significantly to overall drug clearance through multiple UDP-glucuronosyltransferase enzymes [9] [14]. This conjugation pathway demonstrates particular importance in cytochrome P450 2D6 poor metabolizers, where it compensates for reduced oxidative metabolism [14]. The glucuronidation of propafenone occurs at multiple sites, including the parent compound and its oxidative metabolites [9] [15].

Table 3: Non-Cytochrome P450 Metabolic Pathway Contributions

| Metabolic Pathway | Primary Metabolite | Contribution (%) | Activity | Stereoselectivity |

|---|---|---|---|---|

| Glucuronidation (UDP-glucuronosyltransferase enzymes) | Propafenone-glucuronide | 30-40 | Inactive conjugate | R > S (1.6-fold) |

| N-Dealkylation (Cytochrome P450 3A4/Cytochrome P450 1A2) | N-depropylpropafenone | 20-30 | Weakly active | Non-stereoselective |

| Sulfation | Propafenone-sulfate | 10-15 | Inactive conjugate | R >> S |

| Direct Excretion | Unchanged propafenone | <5 | Fully active | Minimal difference |

The glucuronidation pathway exhibits pronounced stereoselectivity, with the R-enantiomer undergoing more extensive conjugation compared to the S-enantiomer [9]. The partial clearance of S-propafenone through glucuronidation demonstrates an enantiomeric ratio of 0.62, indicating preferential glucuronidation of the R-form [9]. This stereoselective glucuronidation contributes to the differential systemic exposure observed between propafenone enantiomers.

Table 4: Glucuronidation Pathways of Propafenone

| UDP-glucuronosyltransferase Enzyme | Substrate | Relative Contribution (%) | Stereoselectivity | Inhibitors |

|---|---|---|---|---|

| UDP-glucuronosyltransferase 1A9 | Propafenone | 45-55 | R > S | Probenecid, diclofenac |

| UDP-glucuronosyltransferase 2B7 | 5-hydroxypropafenone | 25-35 | S > R | Valproic acid, fluconazole |

| UDP-glucuronosyltransferase 1A3 | Propafenone | 10-15 | Minimal | Nonsteroidal anti-inflammatory drugs |

| UDP-glucuronosyltransferase 1A1 | Hydroxylated metabolites | 5-10 | R > S | Atazanavir |

Multiple UDP-glucuronosyltransferase enzymes contribute to propafenone glucuronidation, with UDP-glucuronosyltransferase 1A9 representing the predominant isoform responsible for direct propafenone conjugation [14]. The glucuronidation of 5-hydroxypropafenone involves primarily UDP-glucuronosyltransferase 2B7, which demonstrates opposite stereoselectivity favoring the S-enantiomer [9]. The maximum concentration values of propafenone glucuronide diastereoisomers occur much earlier than the parent compound, suggesting presystemic glucuronidation as a significant first-pass elimination mechanism [9].

Rifampicin treatment demonstrates the inducible nature of glucuronidation pathways, with significant increases in glucuronidation clearance observed in both extensive and poor metabolizers [14]. The induction affects both Phase I and Phase II pathways, resulting in clinically relevant decreases in propafenone bioavailability through enhanced presystemic metabolism [14].

Reactive Metabolite Formation

Propafenone biotransformation generates several potentially reactive intermediates through various oxidative pathways, representing important considerations for understanding metabolic toxicity mechanisms [16]. The formation of reactive metabolites occurs primarily through cytochrome P450-mediated oxidation of aromatic rings and subsequent formation of electrophilic species [15] [16]. These reactive intermediates possess the potential for covalent binding to cellular macromolecules, including proteins and nucleic acids [16].

Table 5: Reactive Metabolite Formation from Propafenone

| Reactive Metabolite | Formation Pathway | Detoxification Mechanism | Potential Toxicity |

|---|---|---|---|

| Quinone intermediates | Oxidation of 5-hydroxypropafenone | Glutathione conjugation | Protein adduct formation |

| Arene oxides | Cytochrome P450-mediated aromatic epoxidation | Epoxide hydrolase | DNA/protein binding |

| Nitrenium ions | Oxidation of nitrogen moiety | Glutathione conjugation | Cellular oxidative stress |

| Quinone-imines | Oxidation of phenolic metabolites | Glucuronidation/Sulfation | Immunogenic protein adducts |

The 5-hydroxypropafenone metabolite serves as a precursor for quinone formation through further oxidation, creating electrophilic Michael acceptors capable of reacting with nucleophilic sites on cellular macromolecules [16]. Mass spectrometric analysis has identified multiple hydroxylated propafenone derivatives and O-methylated catechol-like metabolites in biological samples, indicating extensive aromatic ring modification [15]. The formation of these metabolites occurs through sequential oxidation processes, with initial hydroxylation followed by potential quinone formation.

Glutathione conjugation represents the primary detoxification mechanism for reactive propafenone metabolites, with conjugates detected in both urine and bile [15]. The biliary excretion accounts for approximately 65% of the administered dose, primarily as conjugated metabolites, while urinary excretion represents about 20% of the dose [15]. Free metabolites constitute less than 20% of the total dose, emphasizing the importance of conjugation reactions in propafenone elimination [15].

Structure-activity relationship studies of propafenone have revealed critical insights into optimizing this compound for enhanced pharmacological properties while maintaining or improving target affinity. The systematic modification of the propafenone scaffold has led to significant advances in understanding the molecular determinants of biological activity [1] [2] [3].

Scaffold Modification Strategies

The propafenone scaffold, comprising an acylphenyloxypropanolamine core structure, has served as the foundation for extensive medicinal chemistry optimization efforts. Strategic modifications have focused primarily on two key regions: the piperidine ring system and the side chain extensions that influence both target affinity and pharmacokinetic properties [2] [4].

Piperidine Ring Substitution Effects

Piperidine ring modifications represent one of the most successful approaches to propafenone optimization. The replacement of the simple alkyl amine side chain with various piperidine derivatives has demonstrated remarkable effects on both antimalarial and antiarrhythmic activities [2] [4].

The incorporation of aromatic substituents at the 4-position of the piperidine ring has proven particularly effective. Studies have shown that 4-phenyl-1-piperidinyl analogues exhibit improved potency against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, with therapeutic indices ranging from 23 to 895 fold for human Ether-à-go-go Related Gene channel activity relative to antimalarial potency [2].

Diphenylmethyl piperazine modifications have yielded the most potent analogues, achieving effective concentration values of ≤100 nanomolar against both 3D7 and K1 strains of Plasmodium falciparum. These modifications successfully addressed the primary limitation of propafenone by divorcing antimalarial activity from cardiac ion channel effects [2] [4].

The substitution pattern on the piperidine ring significantly influences metabolic stability. Compounds incorporating bulky aromatic substituents on the amine side chain demonstrated greatly reduced activity against sodium voltage-gated channel 1.5 and ATP-sensitive inward-rectifier potassium channel 6.2/sulfonylurea receptor 2A channels compared to propafenone, while maintaining excellent therapeutic indices [2] [4].

Side Chain Elongation Impact on Target Affinity

Side chain elongation studies have revealed a complex relationship between molecular size, target affinity, and pharmacological selectivity. The extension of propafenone derivatives with phenylpiperazine moieties has demonstrated that bulkiness per se does not uniformly predict biological activity, but rather specific structural features determine functional outcomes [3].

Research has established that compounds with "short" side chains, including propafenone and four derivatives, become trapped in closed Human Ether-à-go-go Related Gene channels, while five out of six bulky derivatives efficiently dissociated from channels at rest. This finding suggests that increased bulkiness and hydrogen-bonding capabilities of the bulky moiety prevent appropriate channel closure, thereby enabling dissociation and recovery [3].

The molecular weight correlation with onset of channel block has been documented, showing an inverse relationship between time constants of block development and apparent affinities. Compounds with slower onset of channel inhibition demonstrated higher apparent affinity, with time constants ranging from 0.44 ± 0.11 seconds for propafenone to 2.39 ± 0.39 seconds for the most potent inhibitors [3].

Side chain modifications have also influenced strain selectivity patterns. Propafenone analogues exhibit unusual characteristics among antimalarial leads, demonstrating greater potency against multidrug-resistant K1 strain of Plasmodium falciparum compared to the drug-sensitive 3D7 strain. This selectivity pattern has been maintained across various side chain modifications, suggesting a fundamental mechanism advantage [2] [4].

Dual-Activity Molecular Design

The development of propafenone analogues with dual antimalarial-antiarrhythmic activities has required sophisticated molecular design strategies to balance multiple pharmacological targets while minimizing adverse effects [2] [4].

Antimalarial-Antiarrhythmic Hybrid Development

The successful separation of antimalarial and cardiac activities represents a significant achievement in dual-activity molecular design. Through systematic modification of the alkyl amine side chain with bulkier, less basic amine groups, researchers have successfully suppressed the primary propafenone cardiac targets while enhancing antimalarial efficacy [2] [4].

Three major modification families have been explored: diphenyl piperidines, aromatic piperazines, and aromatic piperidines. Each family was selected based on their proven ability to replace simple alkyl amines in suppression of cardiac ion channel activity in other medicinal chemistry campaigns. These modifications achieved complete suppression of sodium voltage-gated channel 1.5 and ATP-sensitive inward-rectifier potassium channel 6.2/sulfonylurea receptor 2A activities while maintaining therapeutic indices between 23 and 895 for Human Ether-à-go-go Related Gene channel activity [2] [4].

The incorporation of fluorine at strategic positions has addressed metabolic stability concerns. Fluorination at the 5-position of the A-ring significantly decreased intrinsic clearance in human microsomes, while fluorination at the 4'-position provided benefits in rodent models. However, di-fluorinated compounds generally showed decreased antimalarial activity, indicating optimization limits [2] [4].

Metabolic pathway analysis has revealed that mouse microsomes cause more oxidative cleavage at the β nitrogen of the piperazine ring, whereas human microsomes afford more hydroxylation of the A ring. This species difference has important implications for preclinical development and has guided strategic fluorine placement to normalize metabolism across species [2] [4].

P-Glycoprotein Inhibition Through Structural Tweaking

P-glycoprotein inhibition optimization has emerged as a critical component of propafenone structure-activity relationship studies, with implications for both multidrug resistance modulation and drug-drug interactions [1] [5] [6].

Propafenone analogues with 4-hydroxy-4-piperidine moieties exhibit approximately 10-fold higher P-glycoprotein inhibitory activity than expected based solely on their lipophilicity. This enhancement results from the formation of hydrogen bonds with Tyr310 in the P-glycoprotein binding site, demonstrating the importance of hydrogen bond acceptor features in this molecular region [6] [7] [8].

The correlation between lipophilicity and P-glycoprotein inhibition has been extensively documented for propafenone-type modulators. A highly significant correlation exists between lipophilicity and pharmacological effect within series of closely related structural homologues. However, reduction of the carbonyl group or conversion to methylether leads to remarkable decreases in activity, with lipophilicity losing its predictive character as the main determinant for modulator potency [1] [5].

Structural modifications affecting the relative positioning of acyl- and propanolamine side chains significantly influence activity. The distance between the carbonyl group and nitrogen atom appears critical for P-glycoprotein interaction. Propafenone-type modulators stimulate ATPase activity up to 2-fold over basal activity in a concentration-dependent biphasic manner, with Ka values strongly correlating with lipophilicity [5] [9].

Selectivity optimization studies have demonstrated that within the same chemical scaffold, selectivity indices can span three orders of magnitude. Compounds with the highest selectivity indices contain non-ionizable nitrogen atoms, and qualitative and quantitative pharmacophore models indicate that hydrophobicity, the number of rotatable bonds, and the number of hydrogen bond acceptors are key features for both activity and selectivity [10].

The benzofuran analogues of propafenone have provided additional insights into P-glycoprotein structure-activity relationships. These analogues generally demonstrate lower activity/lipophilicity ratios compared to propafenones, with almost identical slopes in regression lines between the two series. Multiple linear regression analysis of combined datasets has yielded equations with excellent predictive power for cross-validation [11] [12].

Physical Description

XLogP3

LogP

log Kow = 3.37 (est)

3.2

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

When given as immediate-release tablets, propafenone hydrochloride is used to prolong the time to recurrence of symptomatic, disabling paroxysmal supraventricular tachycardia (PSVT) (e.g., atrioventricular (AV) nodal reentrant tachycardia or AV reentrant tachycardia ( Wolff-Parkinson-White syndrome)) and symptomatic, disabling paroxsymal atrial fibrillation/flutter (PAF) in patients without structural heart disease. While comparative studies are limited, propafenone appears to be comparable to other antiarrhythmic agents (e.g., quinidine, disopyramide, flecainide, procainamide, sotalol) in preventing recurrences of PAF and maintaining sinus rhythm following successful cardioversion of atrial fibrillation. /Included in US product label/

When given as extended-release capsules, propafenone is used to prolong the time to recurrence of symptomatic paroxysmal atrial fibrillation in patients without structural heart disease.289 The safety and efficacy of propafenone as extended-release capsules have not been established in patients with exclusively PSVT or atrial flutter. /Included in US product label/

Propafenone hydrochloride (immediate-release tablets) is used orally to suppress and prevent the recurrence of documented life-threatening ventricular arrhythmias (e.g., sustained ventricular tachycardia, ventricular fibrillation). Based on the results of the Cardiac Arrhythmia Suppression Trial (CAST), the US Food and Drug Administration (FDA), the manufacturer, and many clinicians recommend that therapy with antiarrhythmic agents, including propafenone, be reserved for the suppression and prevention of documented ventricular tachyarrhythmias that, in the clinician's judgment, are considered life-threatening. /Included in US product label/

Controlled and uncontrolled clinical studies have shown that propafenone (immediate-release tablets) may prevent or delay recurrence of paroxysmal atrial fibrillation (PAF) or increase the interval between recurrences of PAF in 39-64% of patients monitored for 6-18 months. Preliminary analysis of combined data from clinical studies indicates that propafenone prevented or delayed recurrence of PAF in 51 or 33% of patients monitored for 1 or 2 years, respectively, and prevented or delayed recurrence of paroxysmal supraventricular tachyarrhythmias (PSVT) or AV reentrant tachycardia (Wolff-Parkinson-White (WPW)) syndrome in 63 or 83%, respectively, of patients treated during a 10-month period. Long-term therapy with oral propafenone also has been effective in some patients for suppression and prevention of atrial fibrillation refractory to other antiarrhythmic agents. It has been suggested that propafenone may be more effective than flecainide in patients with adrenergically mediated atrial fibrillation or flutter, possibly because of its beta-adrenergic blocking activity. /Included in US product label/

The FDA-labeled indication for extended-release propafenone hydrochloride in prolonging the time to first recurrence of symptomatic paroxsymal atrial fibrillation is based principally on the results of 2 multicenter, randomized, double-blind, placebo-controlled trials in patients with a history of ECG-documented recurrent episodes of this arrhythmia. Patients had a median duration of paroxsymal atrial fibrillation of 13 months and ECG-documented symptomatic atrial fibrillation within 12 months in one trial, and a median duration of paroxsymal atrial fibrillation of 39.6 months and ECG-documented symptomatic atrial fibrillation within 28 days in the second trial. In the first trial, the median time to first recurrence of atrial fibrillation from day 1 of randomization (primary efficacy variable) was 112, 291, or 41 days in patients receiving extended-release propafenone hydrochloride 225 or 325 mg twice daily or placebo, respectively, for up to 39 weeks. Additional analysis indicated that extended-release propafenone hydrochloride 425 mg twice daily also increased the interval to first recurrence of symptomatic atrial fibrillation. A dose-response relationship was observed with respect to time to first recurrence of ECG-documented symptomatic atrial fibrillation. The time to first recurrence of atrial fibrillation from day 5 of randomization (primary efficacy variable) also was increased in patients receiving extended-release propafenone hydrochloride (325 or 425 mg twice daily) for 91 days in the second trial. /Included in US product label/

IV propafenone (IV dosage form currently not commercially available in the US) has been used in patients with preserved left-ventricular function for the treatment of paroxysmal supraventricular tachycardia PSVT in patients with preserved ventricular function refractory to vagal maneuvers, IV adenosine (the drug of choice), AV nodal blocking agents (e.g., calcium-channel blocking agents), and electrical cardioversion therapy or in whom such therapy was not feasible or desirable. The drug also has been administered IV with some success in the acute treatment of supraventricular reentrant tachycardias. In a randomized, crossover, placebo-controlled study in patients with AV nodal reentrant tachycardia, intraatrial orthodromic reentrant tachycardia, or tachycardia associated with WPW syndrome, conversion to normal sinus rhythm occurred in 75% of patients receiving 1 or 2 rapid IV injections of propafenone hydrochloride (2 mg/kg) and in no patients receiving placebo. However, because of potentially additive hypotensive, bradycardic, and proarrhythmic effects, sequential or combined use of calcium-channel blocking agents, beta-adrenergic blocking agents, and antiarrhythmic drugs is discouraged. /NOT included in US product label/

Although controlled studies generally are lacking, oral (immediate-release tablets) or IV propafenone (IV dosage form currently not commercially available in the US) has been used successfully for the management of supraventricular tachyarrhythmias (e.g., PSVT, postoperative or congenital junctional ectopic tachycardia, atrial ectopic tachycardia, chaotic atrial tachycardia, atrial fibrillation or flutter) in children. /NOT included in US product label/

Limited data suggest that IV propafenone (IV dosage form currently not commercially available in the US) may be effective in some patients for conversion of atrial tachycardia to normal sinus rhythm and that oral propafenone may be useful for suppression and prevention of recurrent atrial tachycardia. /NOT included in US product label/

Limited evidence suggests that out-of-hospital self-administration ("pill-in-the-pocket" approach) of a single oral loading dose of propafenone hydrochloride (immediate-release tablets) or flecainide is safe and effective for terminating recent-onset paroxysmal atrial fibrillation and can reduce hospitalizations and emergency room visits in carefully selected patients who have mild or no heart disease. /NOT included in US product label/

Pharmacology

MeSH Pharmacological Classification

ATC Code

C01 - Cardiac therapy

C01B - Antiarrhythmics, class i and iii

C01BC - Antiarrhythmics, class ic

C01BC03 - Propafenone

Mechanism of Action

The effects of the antiarrhythmic drug propafenone at Kv2.1 channels were studied with wild-type and mutated channels expressed in Xenopus laevis oocytes. Propafenone decreased the Kv2.1 currents in a time- and voltage-dependent manner (decrease of the time constants of current rise, increase of block with the duration of voltage steps starting from a block of less than 19%, increase of block with the amplitude of depolarization yielding a fractional electrical distance delta of 0.11 to 0.16). Block of Kv2.1 appeared with application to the intracellular, but not the extracellular, side of membrane patches. In mutagenesis experiments, all parts of the Kv2.1 channel were successively exchanged with those of the Kv1.2 channel, which is much more sensitive to propafenone. The intracellular amino and carboxyl terminus and the intracellular linker S4-S5 reduced the blocking effect of propafenone, whereas the linker S5-S6, as well as the segment S6 of the Kv1.2 channel, abolished it to the value of the Kv1.2 channel. In the linker S5-S6, this effect could be narrowed down to two groups of amino acids (groups 372 to 374 and 383 to 384), which also affected the sensitivity to tetraethylammonium. In segment S6, several amino acids in the intracellularly directed part of the helix significantly reduced propafenone sensitivity. The results suggest that propafenone blocks the Kv2.1 channel in the open state from the intracellular side by entering the inner vestibule of the channel. These results are consistent with a direct interaction of propafenone with the lower part of the pore helix and/or residues of segment S6.

Propafenone is considered a class I (membrane-stabilizing) antiarrhythmic agent, although the antiarrhythmic and electrophysiologic actions of the drug are complex in that it also has demonstrated some beta-adrenergic blocking and calcium-channel blocking activity. Like encainide and flecainide, the principal effect of propafenone on cardiac tissue appears to be a concentration-dependent inhibition of the transmembrane influx of extracellular sodium ions via fast sodium channels, as indicated by a decrease in the maximal rate of depolarization of phase 0 of the action potential and a shift of the membrane-responsiveness curve in the hyperpolarizing direction. Since this effect is greater at higher stimulation frequencies and less negative membrane potentials, the drug's sodium blockade is enhanced in ischemic cardiac tissue. Studies in cardiac tissue in animals indicate that propafenone binds to fast sodium channels in both their active and inactive states; the drug thereby inhibits recovery after repolarization in a time- and voltage-dependent manner, which is associated with subsequent dissociation of the drug from the sodium channels. Propafenone induces phasic (frequency-dependent) sodium channel blockade faster than encainide or flecainide, while recovery is similar to flecainide and faster than encainide. Propafenone also appears to have a slight inhibitory effect (approximately 1/75 the potency of verapamil) on the transmembrane influx of extracellular calcium ions via slow calcium channels (calcium-channel blocking effect), but this effect generally occurs only at high drug concentrations and probably does not contribute to antiarrhythmic efficacy. Propafenone has no vagomimetic or vagolytic effect on cardiac muscle.

KEGG Target based Classification of Drugs

Voltage-gated ion channels

Sodium channels

SCN3A [HSA:6328] [KO:K04836]

Vapor Pressure

Pictograms

Irritant

Other CAS

54063-53-5

Associated Chemicals

Drug Warnings

The most common adverse effects of propafenone involve the GI, cardiovascular, and central nervous systems and generally are dose related. Discontinuance of propafenone therapy was required in about 20% of patients receiving the drug in clinical trials. Drug discontinuance in patients treated for ventricular arrhythmias was required most frequently (i.e., in greater than 1% of patients) for proarrhythmia (4.7%), nausea and/or vomiting (3.4%), dizziness (2.4%), dyspnea (1.6%), congestive heart failure (1.4%), and ventricular tachycardia (1.2%). In patients treated for supraventricular arrhythmias in clinical trials, discontinuance of therapy was required most frequently (i.e., in greater than 1% of patients) for nausea and/or vomiting (2.9%), wide-complex tachycardia (1.9%), dizziness (1.7%), fatigue (1.5%), unusual taste (1.3%), and weakness (1.3%).

Adverse nervous system effects reported in US clinical trials in patients receiving propafenone for the treatment of ventricular arrhythmias included dizziness and/or lightheadedness of patients, fatigue/lethargy in 6%, and headache in 5%.1 Weakness, ataxia, insomnia, or anxiety was reported in 2%, and tremor or drowsiness in 1% of patients receiving propafenone for ventricular arrhythmias. Pain or loss of balance also has been reported with propafenone therapy in patients with ventricular arrhythmias.

Transient global amnesia, which resolved within hours after drug discontinuance, has been reported in at least one patient receiving propafenone. Peripheral neuropathy, which was characterized by episodic jabbing and crushing pain in the hands and feet and hyperesthesia of the extremities and resolved following discontinuance of the drug, has been reported rarely with propafenone therapy.

For more Drug Warnings (Complete) data for Propafenone (31 total), please visit the HSDB record page.

Biological Half Life

Following single or multiple oral doses of immediate-release tablets in adults with the extensive-metabolizer phenotype and normal renal and hepatic function, the elimination half-life of propafenone averages about 1-3 hours (range: 2-10 hours). The half-life of propafenone averages approximately 8-13 hours (range: 6-36 hours) in adults with the poor-metabolizer phenotype. Following a single oral dose of 300 mg of propafenone hydrochloride as immediate-release tablets, a half-life of 3.5 hours was reported; after administration of 300 mg of propafenone hydrochloride daily for 1 and 3 months, the reported half-lives were 6.7 and 5.8 hours, respectively. Steady-state plasma elimination half-life of propafenone is prolonged in poor metabolizers, averaging 17.2 hours (range: 10-32 hours) compared with 5.5 hours (range: 2-10 hours) in extensive metabolizers.

Use Classification

Pharmaceuticals

Methods of Manufacturing

Clinical Laboratory Methods

Analyte: propafenone hydrochloride; matrix: chemical identification; procedure: dissolution of propafenone hydrochloride in water; heat; add sodium hydroxide; a precipitate is formed; cool mixture and filter; add nitric acid and silver nitrate; a precipitate is formed which dissolves with the addition of ammonium hydroxide. /Propafenone/

Analyte: propafenone hydrochloride; matrix: chemical purity; procedure: dissolution in methanol; add mercuric acetate; titrate with perchloric acid and determine the endpoint potentiometrically. /Propafenone/

Storage Conditions

Commercially available propafenone hydrochloride immediate-release tablets and extended-release capsules should be stored in tight containers at a controlled room temperature of 25 °C, but may be exposed to temperatures ranging from 15-30 °C. Propafenone hydrochloride immediate-release tablets should be stored in light-resistant containers. When stored under such conditions, the commercially available immediate-release tablets have an expiration date of 3 years following the date of manufacture.

Interactions

Although specific pharmacokinetic drug interaction studies are not available, the manufacturer of ritonavir states that ritonavir should not be used concomitantly with certain cardiovascular agents, including propafenone, because of the potential for substantially increased plasma concentrations of these cardiovascular drugs and potentially serious and/or life-threatening adverse effects. This pharmacokinetic interaction may occur because ritonavir has high affinity for several cytochrome P-450 (CYP) isoenzymes (e.g., CYP3A, CYP2D6, CYP1A2) involved in propafenone metabolism.

Increased serum theophylline concentrations have been reported in patients receiving theophylline concomitantly with propafenone and some clinicians suggest that serum theophylline concentrations and ECGs be monitored closely in patients receiving such combined therapy.

The manufacturer states that concomitant use of propafenone and local anesthetic agents (i.e., during pacemaker implantation, surgery, or dental procedures) may increase the risk of adverse nervous system effects.

For more Interactions (Complete) data for Propafenone (24 total), please visit the HSDB record page.